4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione
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Overview
Description
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione is a heterocyclic compound with the molecular formula C₈H₇N₃S. This compound features a pyridine ring fused to an imidazole ring, with a thione group at the 2-position of the imidazole ring. It is known for its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with carbon disulfide and an appropriate aldehyde or ketone in the presence of a base. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol derivative using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine and imidazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated derivatives, substituted imidazoles
Scientific Research Applications
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies
Biology: The compound exhibits various biological activities, including antimicrobial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including drug development for infectious diseases and cancer
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
4-Pyridin-2-yl-1,3-dihydro-imidazole-2-thione can be compared with other similar compounds, such as:
Imidazole Derivatives: Compounds like 1,3-dihydro-2H-imidazole-2-thione and 1,3-dihydro-2H-imidazole-2-one share structural similarities but differ in their chemical reactivity and biological activities
Pyridine Derivatives: Compounds like 2-aminopyridine and 2-pyridinethiol have similar pyridine rings but differ in their functional groups and applications
Uniqueness: this compound is unique due to its combined pyridine and imidazole rings, which confer distinct chemical and biological properties.
Comparison with Similar Compounds
- 1,3-dihydro-2H-imidazole-2-thione
- 1,3-dihydro-2H-imidazole-2-one
- 2-aminopyridine
- 2-pyridinethiol
Properties
CAS No. |
858513-34-5 |
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Molecular Formula |
C8H7N3S |
Molecular Weight |
177.23 g/mol |
IUPAC Name |
4-pyridin-2-yl-1,3-dihydroimidazole-2-thione |
InChI |
InChI=1S/C8H7N3S/c12-8-10-5-7(11-8)6-3-1-2-4-9-6/h1-5H,(H2,10,11,12) |
InChI Key |
PASABGWPZZCGGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CNC(=S)N2 |
Origin of Product |
United States |
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